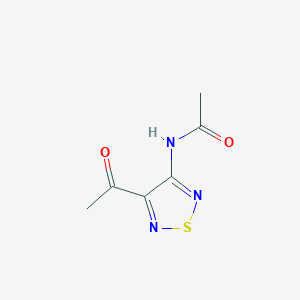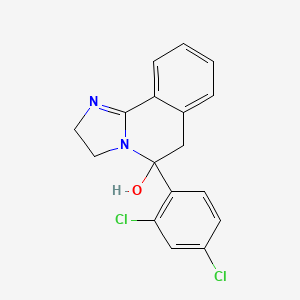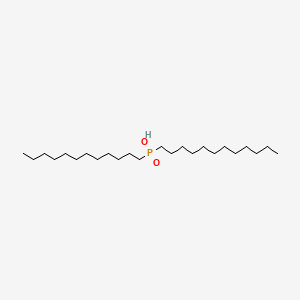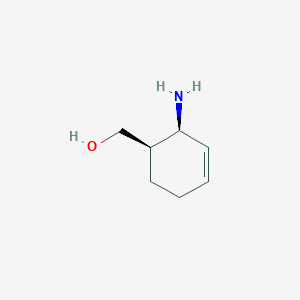![molecular formula C24H26N2O3 B13811431 Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the indoloquinazoline family, which is characterized by a fused ring system combining indole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- typically involves the oxidation of isatin and its substituted analogs. One common method includes the use of potassium permanganate in anhydrous acetonitrile, which results in the formation of the desired indoloquinazoline derivatives . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxy and octyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinazoline derivatives, which can be further modified for specific applications.
Scientific Research Applications
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimalarial properties.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, its antimalarial activity is attributed to its ability to inhibit key enzymes involved in the parasite’s life cycle .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,1-b]quinazoline-6,12-dione: The parent compound without the methoxy and octyl groups.
Tryptanthrin: A related compound with similar structural features and biological activities.
Uniqueness
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- stands out due to the presence of methoxy and octyl groups, which enhance its chemical stability and biological activity. These modifications make it a valuable compound for various research and industrial applications.
Conclusion
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural properties and ability to undergo various chemical reactions make it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-methoxy-8-octylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-5-6-7-8-10-16-13-14-19-18(15-16)22(27)23-25-21-17(24(28)26(19)23)11-9-12-20(21)29-2/h9,11-15H,3-8,10H2,1-2H3 |
InChI Key |
CNOHLRWBUUCENW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


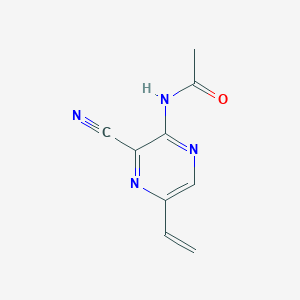
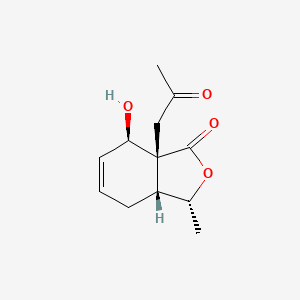

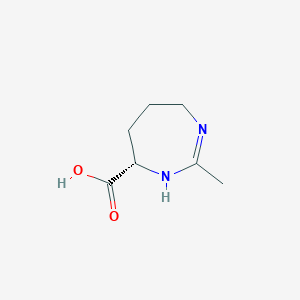
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
